molecular formula C17H23FN2O2 B2483728 2-(4-fluorophenyl)-N-(1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)acetamide CAS No. 2320667-60-3

2-(4-fluorophenyl)-N-(1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)acetamide

Cat. No. B2483728
CAS RN: 2320667-60-3
M. Wt: 306.381
InChI Key: NGJIOYHGMKXOEU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related acetamide derivatives often involves multi-step reactions, starting from basic aromatic compounds or aldehydes, followed by acylation, amidation, or coupling reactions to introduce the desired functional groups. For instance, the synthesis of 2-aryl-2-(pyridin-2-yl)acetamides, which share structural similarities with the compound of interest, involves the redesign of Disopyramide to achieve a broad-spectrum anticonvulsant activity while maintaining cardiac safety (Dawidowski et al., 2020).

Molecular Structure Analysis

The molecular structure and vibrational frequencies of similar compounds, such as 2-phenyl-N-(pyrazin-2-yl)acetamide, have been analyzed using techniques like XRD diffraction, FT-IR, NMR spectroscopies, and DFT calculations. These studies provide insight into the geometrical parameters, stability, and electronic properties of the molecules (Lukose et al., 2015).

Scientific Research Applications

Anti-Cancer Activity

Novel fluoro-substituted compounds, including benzo[b]pyran derivatives, have shown anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, highlighting their potential in cancer therapeutics (Hammam et al., 2005).

Imaging Agents for PET

Compounds structurally related to the queried chemical, particularly those incorporating a fluorine atom, have been developed as selective ligands for imaging the translocator protein (18 kDa) using positron emission tomography (PET), which is crucial for diagnosing and studying neurological diseases (Dollé et al., 2008).

Antioxidant Activity

Coordination complexes constructed from pyrazole-acetamide derivatives have been studied for their antioxidant activity, presenting significant potential benefits in combating oxidative stress-related conditions (Chkirate et al., 2019).

Neuroinflammation Imaging

Novel pyrazolo[1,5-a]pyrimidines have been evaluated for their binding potential to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These studies include the development of fluorine-18 labeled derivatives for in vivo PET imaging to investigate neuroinflammation, illustrating the role of such compounds in neuroscience research (Damont et al., 2015).

Solvatochromic Shift Studies

Research on compounds like 4-methyl-7-(4-morpholinyl)-2H Pyrano[2,3-b]Pyridin-2-one (LD-425) explores the estimation of ground and excited state dipole moments through solvatochromic shift studies, which can contribute to the understanding of intramolecular charge transfer characteristics in novel compounds (Deepa et al., 2013).

properties

IUPAC Name

2-(4-fluorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O2/c18-14-3-1-13(2-4-14)11-17(21)19-15-5-8-20(12-15)16-6-9-22-10-7-16/h1-4,15-16H,5-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJIOYHGMKXOEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CC2=CC=C(C=C2)F)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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